molecular formula C11H12O2S2 B8310814 5-Dimethoxymethyl-2,2'-bithiophene

5-Dimethoxymethyl-2,2'-bithiophene

Cat. No.: B8310814
M. Wt: 240.3 g/mol
InChI Key: NWNYBYWMBKIBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dimethoxymethyl-2,2'-bithiophene is a high-purity synthetic intermediate designed for advanced research and development. Compounds featuring the 2,2'-bithiophene core play significant roles in material science and medicinal chemistry due to their versatile optical and electronic properties . The dimethoxymethyl group is a protected aldehyde functionality, making this compound a crucial precursor for the synthesis of more complex molecules. It can undergo deprotection to yield the corresponding aldehyde, which can subsequently be used in various condensation reactions or converted into other valuable functional groups like cyano esters . In material science, bithiophene derivatives are extensively investigated for use in nonlinear optical devices, organic sensors, and solar cells . In pharmaceutical research, the bithiophene scaffold is found in compounds studied for their antibacterial and anticancer activities . This reagent serves as a key building block for the preparation of such bioactive molecules and for the development of ligands that can recognize specific DNA structures like G-quadruplexes . The synthetic route for such molecules often employs robust coupling methodologies, such as Stille coupling, performed under neutral conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

2-(dimethoxymethyl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C11H12O2S2/c1-12-11(13-2)10-6-5-9(15-10)8-4-3-7-14-8/h3-7,11H,1-2H3

InChI Key

NWNYBYWMBKIBMY-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(S1)C2=CC=CS2)OC

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Optical Properties

  • HOMO/LUMO Levels: Bithiophenes with electron-donating groups (e.g., dimethoxymethyl) exhibit raised HOMO levels, enhancing hole transport in organic semiconductors. For example, replacing monothiophene with bithiophene in N(Ph-2T-DCV-Hex)₃ increased the HOMO value by ~0.3 eV . Electron-withdrawing substituents (e.g., -CN, -COCH₃) lower LUMO levels, improving electron transport .
  • Band Gap :

    • The dimethoxymethyl group likely reduces the band gap compared to unsubstituted bithiophene (band gap ~3.5 eV), similar to 5-ethynyl derivatives (band gap ~2.8 eV) .

Key Research Findings

Limitations and Challenges

  • Steric Effects : Bulky substituents (e.g., dimethoxymethyl) may hinder π-π stacking, reducing charge mobility in optoelectronic devices .
  • Stability : Allyl- and propenyl-bithiophenes are prone to isomerization under catalytic conditions, requiring precise reaction control .

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